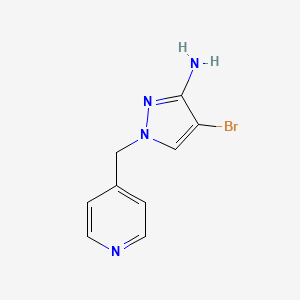

4-Bromo-1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine

Description

Properties

Molecular Formula |

C9H9BrN4 |

|---|---|

Molecular Weight |

253.10 g/mol |

IUPAC Name |

4-bromo-1-(pyridin-4-ylmethyl)pyrazol-3-amine |

InChI |

InChI=1S/C9H9BrN4/c10-8-6-14(13-9(8)11)5-7-1-3-12-4-2-7/h1-4,6H,5H2,(H2,11,13) |

InChI Key |

NTIMDIUPRDKCOJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1CN2C=C(C(=N2)N)Br |

Origin of Product |

United States |

Preparation Methods

Pyrazole Core Functionalization and Bromination

Bromination of pyrazole derivatives often uses electrophilic brominating agents to selectively introduce the bromo substituent at the 4-position of the pyrazole ring. For example, 4-bromo-1H-pyrazole derivatives can be prepared by bromination of pyrazole precursors under controlled conditions.

A related compound, 4-Bromo-1-methyl-1H-pyrazole, was synthesized by lithiation at low temperature (-78 °C) followed by reaction with electrophiles. This approach can be adapted for introducing substituents on the pyrazole ring.

Attachment of Pyridin-4-ylmethyl Group

The pyridin-4-ylmethyl substituent at the 1-position of pyrazole can be installed via nucleophilic substitution or reductive amination strategies. For instance, condensation of 4-aminopyridine with pyrazolylmethanol derivatives under reflux in acetonitrile has been demonstrated to yield N-substituted pyrazolylpyridine compounds.

Refluxing 4-aminopyridine with (3,5-dimethyl-1H-pyrazol-1-yl)methanol in acetonitrile for 4 hours afforded related N-substituted pyrazolylpyridine derivatives in moderate to good yields (29–76%). This method is adaptable for the pyridin-4-ylmethyl substitution on pyrazole.

Amination at the 3-Position of Pyrazole

Amination at the 3-position of pyrazole can be achieved by reduction of nitro precursors or direct amination via nucleophilic substitution. For example, reduction of 4-bromo-2-nitroaniline derivatives under reflux with metallic indium and hydrochloric acid yielded amine-substituted pyrazole derivatives in high yield (90%).

Alternatively, coupling reactions involving amino-substituted pyrazoles and pyridine derivatives under copper-catalyzed conditions have been reported, achieving selective amination.

Representative Preparation Procedure (Hypothetical)

Based on the synthesis of related compounds, a plausible preparation route for 4-Bromo-1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine involves:

Data Table: Selected Synthetic Parameters and Yields from Related Compounds

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines or thiols for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted pyrazole derivatives, while oxidation or reduction can lead to different functionalized pyrazoles .

Scientific Research Applications

4-Bromo-1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly those targeting various biological pathways.

Biological Research: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds used in various chemical research and industrial applications

Mechanism of Action

The mechanism of action of 4-Bromo-1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors involved in disease processes, thereby exerting its biological effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key Observations

Substituent Effects :

- Pyridinyl vs. Phenyl Groups : Pyridinyl substituents (as in the target compound) introduce nitrogen atoms into the aromatic system, improving solubility in polar solvents and enabling hydrogen bonding, which is critical for biological activity . In contrast, phenyl or halogenated phenyl groups (e.g., 4-fluorophenyl or 2,4-dichlorophenyl) increase lipophilicity, favoring membrane permeability in drug candidates .

- Methyl vs. Bulky Groups : The methyl-substituted analog (C₄H₆BrN₃) has a lower molecular weight (176.02 g/mol) and simpler synthesis but lacks the electronic diversity of pyridinyl or aryl groups .

Synthetic Accessibility :

- The target compound’s synthesis likely involves coupling reactions similar to those described for N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine , which uses cesium carbonate and copper catalysts .

- Methylation of pyrazole precursors (e.g., sodium hydride/methyl iodide) is a common strategy for methyl-substituted analogs .

Spectral and Analytical Data :

- IR Spectroscopy : NH/NH₂ stretches (~3385 cm⁻¹) and C=O/C-Br peaks (1670–1163 cm⁻¹) are consistent across bromopyrazole derivatives .

- NMR : Pyridinyl protons in the target compound resonate at δ ~8.0–8.5 ppm, distinct from phenyl-substituted analogs (δ ~7.0–7.8 ppm) .

Commercial Availability: Methyl- and phenyl-substituted analogs (e.g., 4-bromo-1-methyl-1H-pyrazol-3-amine) are widely available (≥97% purity) , whereas the pyridinyl-substituted target compound is less common, suggesting novelty in research applications .

Biological Activity

4-Bromo-1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. Its structure, which incorporates a bromine atom and a pyridine moiety, positions it as a potential candidate for various therapeutic applications, particularly in oncology and infectious diseases.

Chemical Structure

The chemical structure of 4-Bromo-1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine can be represented as follows:

This compound features a pyrazole ring, which is known for its biological activity, particularly in the development of antitumor agents.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including 4-Bromo-1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine. Pyrazole compounds exhibit significant inhibitory effects against various cancer-related targets. For instance, they have been shown to inhibit BRAF(V600E), EGFR, and Aurora-A kinase, which are critical in cancer cell proliferation and survival .

A case study involving a series of pyrazole derivatives demonstrated their efficacy in inhibiting tumor growth in vitro and in vivo models. The presence of the bromine atom in the structure may enhance the compound's interaction with these targets, leading to improved anticancer activity .

Anti-inflammatory and Antibacterial Properties

In addition to its antitumor effects, 4-Bromo-1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine has shown promising anti-inflammatory and antibacterial activities. Pyrazole derivatives have been reported to exhibit significant inhibition of nitric oxide production and pro-inflammatory cytokines, indicating their potential use in treating inflammatory diseases .

Moreover, studies have indicated that certain pyrazole compounds possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.0039 to 0.025 mg/mL against various bacterial strains .

Table of Biological Activities

The mechanism by which 4-Bromo-1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine exerts its biological effects is multifaceted:

- Targeting Kinases : The compound likely interacts with specific kinase domains involved in cell signaling pathways that regulate cell growth and survival.

- Inflammatory Pathway Modulation : It may inhibit key enzymes involved in inflammatory responses, thereby reducing inflammation.

- Cell Membrane Disruption : Some studies suggest that pyrazole derivatives can disrupt bacterial cell membranes, leading to cell lysis and death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.